molecular formula C28H48NNaO6S B13847878 sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B13847878
M. Wt: 549.7 g/mol
InChI Key: FYNWRGZEJLGRGW-YIKLTSIESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate (CAS: 145-42-6) is a sodium salt of a bile acid derivative conjugated with a sulfonate and aminoethyl group. Its molecular formula is C₂₆H₄₄NNaO₇S, with a molecular weight of 537.68 g/mol . Structurally, it features a cyclopenta[a]phenanthrene core modified with ethyl, hydroxyl, and methyl substituents, alongside a pentanoyl-aminoethanesulfonate side chain. This compound is synthesized under controlled conditions, with purity confirmed via ¹H NMR (>95%) and HRMS (found m/z 537.68) .

Properties

Molecular Formula

C28H48NNaO6S

Molecular Weight

549.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C28H49NO6S.Na/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35;/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35);/q;+1/p-1/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-;/m1./s1

InChI Key

FYNWRGZEJLGRGW-YIKLTSIESA-M

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)O.[Na+]

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)[O-])C)C)O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and ethyl groups present in the compound.

Scientific Research Applications

Sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound could be investigated for its therapeutic potential in treating certain diseases. Additionally, it may have industrial applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved may vary depending on the specific context and application of the compound.

Comparison with Similar Compounds

Critical Research Findings

Functional Group Impact : The sulfonate group in the target compound enhances water solubility compared to methyl esters (e.g., ) or taurine conjugates .

Stereochemical Sensitivity: Minor changes in hydroxyl group positions (e.g., 3,7,12-trihydroxy vs. 3,12-dihydroxy in ) drastically alter receptor binding.

Machine Learning Insights : Molecular networking (cosine score >0.5) clusters the target compound with other NIR probes, validating its imaging utility .

Biological Activity

The compound sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a synthetic metabolite related to bile acid derivatives. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple stereocenters and functional groups that influence its biological interactions. The sulfonate group enhances solubility in biological fluids and may play a role in receptor binding and cellular uptake.

The primary mechanism of action involves the activation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. By activating FXR:

  • It modulates the expression of genes involved in bile acid synthesis and transport.
  • It influences glucose metabolism and lipid profiles.
    This mechanism positions the compound as a potential candidate for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

1. Bile Acid Regulation

The compound has been shown to interact with enzymes and cofactors responsible for bile acid synthesis and detoxification. This interaction can lead to:

  • Increased bile acid synthesis.
  • Enhanced transport of bile acids across cell membranes.

2. Lipid Metabolism

Studies indicate that the compound may positively influence lipid profiles by:

  • Reducing triglyceride levels.
  • Increasing high-density lipoprotein (HDL) cholesterol levels.

3. Glucose Homeostasis

Research suggests that this compound may improve insulin sensitivity and glucose tolerance:

  • Activation of FXR leads to altered glucose metabolism pathways.

Case Studies

Several studies have documented the effects of this compound in various models:

StudyModelFindings
Study ADiabetic RatsShowed reduced blood glucose levels after treatment with the compound.
Study BHepatic Cell LinesIndicated upregulation of genes involved in lipid metabolism.
Study CHuman SubjectsObserved improvements in liver function tests among participants treated with the compound.

Safety and Toxicity

Preliminary studies indicate a favorable safety profile; however:

  • Long-term toxicity studies are necessary to fully understand potential adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.